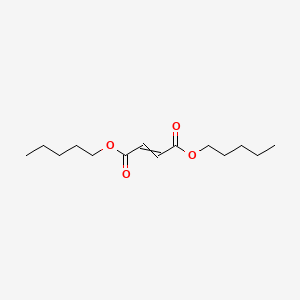
Benzenesulfonamide, 2,5-dichloro-N-2-pyrimidinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound features a sulfonamide group attached to a benzene ring, with two chlorine atoms at the 2 and 5 positions and a pyrimidin-2-yl group attached to the nitrogen atom of the sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 2-aminopyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 2-aminopyrimidine in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 5 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The pyrimidin-2-yl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonamides with various functional groups.
Oxidation: Benzenesulfonic acids.
Reduction: Benzenesulfinamides.
Applications De Recherche Scientifique
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidin-2-yl group can enhance binding affinity and specificity towards the target. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Lacks the pyrimidin-2-yl group, making it less specific in its biological activity.
N-(Pyrimidin-2-yl)benzenesulfonamide: Lacks the chlorine atoms, which may affect its reactivity and binding properties.
2,5-Dichloro-N-(pyridin-2-yl)benzenesulfonamide: Contains a pyridin-2-yl group instead of a pyrimidin-2-yl group, which may alter its binding affinity and specificity.
Uniqueness
2,5-Dichloro-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the pyrimidin-2-yl group. This combination enhances its reactivity and specificity towards biological targets, making it a valuable compound in medicinal chemistry and chemical biology.
Propriétés
Numéro CAS |
88522-26-3 |
|---|---|
Formule moléculaire |
C10H7Cl2N3O2S |
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
2,5-dichloro-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H7Cl2N3O2S/c11-7-2-3-8(12)9(6-7)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |
Clé InChI |
XVCRJNXQICMDCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Solubilité |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)
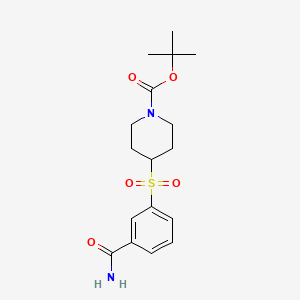
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)
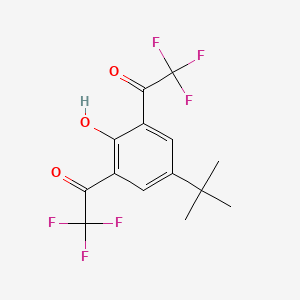
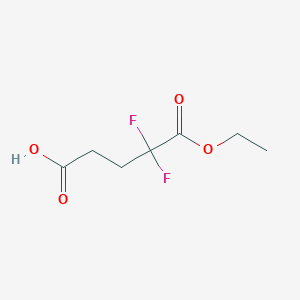
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
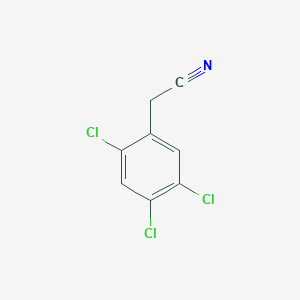
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
